![molecular formula C18H17NO3 B6409599 2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% CAS No. 1261994-18-6](/img/structure/B6409599.png)
2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-methylbenzoic acid (also known as 2-CAMPA) is a synthetic organic compound that has been used for a variety of purposes in scientific research. 2-CAMPA is a derivative of benzoic acid, and it is composed of a cyclopropylaminocarbonyl group and a phenyl group attached to a six-carbon-methylbenzoic acid moiety. 2-CAMPA has been found to be useful for a number of applications, including drug synthesis, drug delivery, and enzyme inhibition.
科学的研究の応用
2-CAMPA has been used for a variety of scientific research applications. One of the most common applications is as a drug delivery system. 2-CAMPA has been found to be effective at delivering drugs to target tissues, and it has been used to deliver drugs such as insulin, antibiotics, and antifungals. 2-CAMPA has also been used to synthesize a variety of drugs, including antiepileptics, anti-inflammatory drugs, and anti-cancer drugs. In addition, 2-CAMPA has been used as an enzyme inhibitor, and it has been used to inhibit the activity of enzymes such as cytochrome P450, proteases, and phosphatases.
作用機序
2-CAMPA has been found to interact with a variety of proteins and enzymes in the body. It has been found to interact with cytochrome P450 enzymes, which are responsible for the metabolism of drugs. 2-CAMPA has also been found to interact with proteases, which are responsible for the breakdown of proteins. In addition, 2-CAMPA has been found to interact with phosphatases, which are responsible for the breakdown of phospholipids.
Biochemical and Physiological Effects
2-CAMPA has been found to have a variety of biochemical and physiological effects. It has been found to have an effect on the absorption, distribution, metabolism, and excretion of drugs. It has also been found to inhibit the activity of enzymes such as cytochrome P450, proteases, and phosphatases. In addition, 2-CAMPA has been found to have an effect on the immune system, and it has been found to have an anti-inflammatory effect.
実験室実験の利点と制限
2-CAMPA has a number of advantages and limitations when it comes to laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound, which makes it attractive for use in laboratory experiments. It is also a relatively stable compound, which makes it suitable for use in long-term experiments. One of the main limitations of 2-CAMPA is that it can be difficult to synthesize, and the synthesis process can be time-consuming.
将来の方向性
The future of 2-CAMPA research is promising. One potential future direction is to further explore its potential as a drug delivery system. There is also potential to explore its use as an enzyme inhibitor and to investigate its effects on the immune system. In addition, there is potential to explore its use in the synthesis of new drugs and to investigate its potential as an anti-inflammatory agent. Finally, there is potential to explore its use as a tool to study the interaction of drugs with other compounds in the body.
合成法
2-CAMPA can be synthesized using a variety of methods. One of the most common methods involves the reaction of cyclopropylamine with benzyl chloride. This reaction produces a cyclopropylaminocarbonyl group, which can then be reacted with 6-methylbenzoic acid to produce 2-CAMPA. Other methods, such as the reaction of cyclopropylamine with benzaldehyde, can also be used to produce 2-CAMPA.
特性
IUPAC Name |
2-[3-(cyclopropylcarbamoyl)phenyl]-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-4-2-7-15(16(11)18(21)22)12-5-3-6-13(10-12)17(20)19-14-8-9-14/h2-7,10,14H,8-9H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVDEHLXHLWOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)NC3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691728 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-methylbenzoic acid | |
CAS RN |
1261994-18-6 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



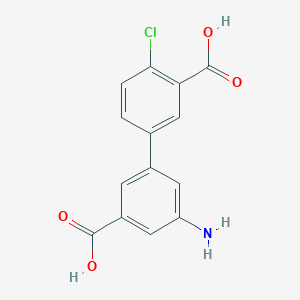
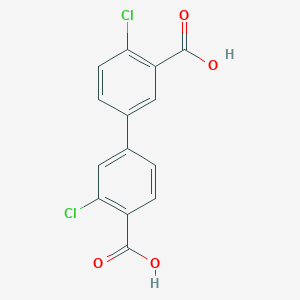
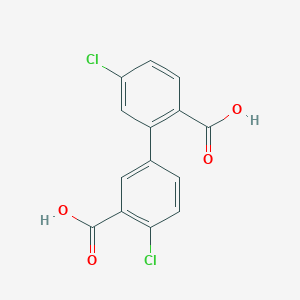



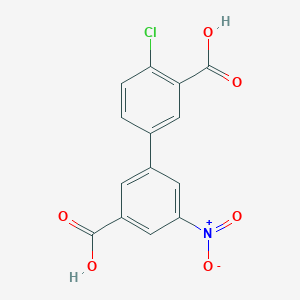

![3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409598.png)
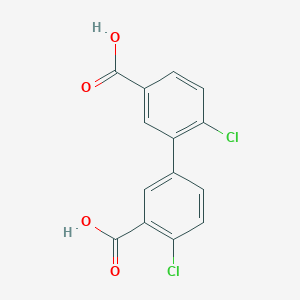

![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6409621.png)